Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides

,

Polymer,

2019,

165,

83-90

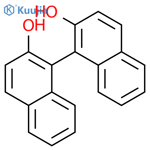

![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol structure](https://ko.kuujia.com/scimg/cas/863659-89-6x500.png)